Product packaging for 1,2,3-Triphenylpropan-1-one(Cat. No.:CAS No. 4842-45-9)

1,2,3-Triphenylpropan-1-one

Cat. No.: B8732631
CAS No.: 4842-45-9
M. Wt: 286.4 g/mol
InChI Key: DVSJRMGIJOSODD-UHFFFAOYSA-N
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Description

1,2,3-Triphenylpropan-1-one is an organic compound with the molecular formula C21H18O and a molecular weight of 286.37 g/mol . This aromatic ketone belongs to a class of structures that serve as valuable intermediates in organic synthesis. Scientific literature indicates that closely related triphenylpropanone derivatives are subjects of interest in medicinal and synthetic chemistry research. For instance, similar compounds have been synthesized and investigated for their potential antimicrobial properties . Furthermore, such structures can be accessed via catalytic C-C bond formation reactions, highlighting a research focus on sustainable and atom-economical synthetic methods . This product is intended for research and further chemical characterization in a controlled laboratory setting. Researchers can use it as a building block for the synthesis of more complex molecules, such as those involving Mannich reaction sequences to create novel nitrogen-containing compounds for various studies

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18O B8732631 1,2,3-Triphenylpropan-1-one CAS No. 4842-45-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4842-45-9

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

1,2,3-triphenylpropan-1-one

InChI

InChI=1S/C21H18O/c22-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-15,20H,16H2

InChI Key

DVSJRMGIJOSODD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Methodologies for the Chemical Synthesis of 1,2,3 Triphenylpropan 1 One and Its Precursors

Retrosynthetic Analysis and Key Disconnections for 1,2,3-Triphenylpropan-1-one

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. researchgate.net This process helps in identifying potential synthetic routes by recognizing key bond disconnections. researchgate.netscitepress.org

For this compound, several logical disconnections can be envisioned:

Disconnection of the C1-C2 bond: This disconnection points towards a Friedel-Crafts acylation type reaction, where a benzoyl group is added to a 1,2-diphenylethane (B90400) derivative.

Disconnection of the C2-C3 bond: This suggests a nucleophilic addition of a benzyl (B1604629) anion equivalent to a chalcone-type precursor (1,2-diphenyl-2-en-1-one).

Disconnection adjacent to the carbonyl group: This approach could involve the reaction of a 1,2-diphenylethyl nucleophile with a benzaldehyde (B42025) derivative.

These disconnections form the basis for the various synthetic methodologies discussed in the following sections.

Classical Synthetic Approaches and their Mechanistic Rationales

Several classical organic reactions have been successfully employed in the synthesis of this compound and its precursors.

Aldol-type condensation reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry. iitk.ac.inmagritek.comlibretexts.org The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, involves the reaction of an aromatic aldehyde with no α-hydrogens with an aliphatic aldehyde or ketone that possesses α-hydrogens. libretexts.org This reaction is particularly relevant for the synthesis of chalcones, which can be precursors to this compound. For instance, the condensation of benzaldehyde with acetophenone (B1666503) would yield 1,3-diphenylprop-2-en-1-one (chalcone). Subsequent conjugate addition of a phenyl group would lead to the desired triphenylpropanone skeleton.

Table 1: Examples of Condensation Reactions in Propanone Synthesis

Reactant 1Reactant 2ProductReaction Type
BenzaldehydeAcetophenone1,3-Diphenylprop-2-en-1-oneClaisen-Schmidt Condensation
1,2-DiphenylethanoneBenzaldehyde1,2,3-Triphenylprop-2-en-1-oneAldol Condensation

Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles used for forming carbon-carbon bonds. mnstate.eduorganic-chemistry.orglibretexts.org In the context of synthesizing this compound, a Grignard reagent like benzylmagnesium chloride could be added to a chalcone (B49325) derivative (1,2-diphenyl-2-en-1-one) in a conjugate addition fashion. Alternatively, a Grignard reagent could react with an appropriate ester to form a tertiary alcohol, which could then be oxidized to the target ketone. masterorganicchemistry.com The reaction of organometallic reagents with carbonyl compounds is a cornerstone of organic synthesis. google.com

Table 2: Application of Organometallic Reagents

Organometallic ReagentSubstrateIntermediate/Product
Benzylmagnesium chloride1,2-Diphenylprop-2-en-1-oneThis compound
Phenylmagnesium bromideMethyl 2,3-diphenylpropanoate1,2,3-Triphenylpropan-1-ol

The Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. sigmaaldrich.comlibretexts.orgorganic-chemistry.orgjk-sci.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.comlibretexts.orgjk-sci.com For the synthesis of this compound, one could envision the Friedel-Crafts acylation of benzene (B151609) with 2,3-diphenylpropanoyl chloride. However, a more common approach involves the acylation of a less complex aromatic substrate, followed by further modifications. For instance, the Friedel-Crafts acylation of benzene with cinnamoyl chloride would yield chalcone, a key precursor. lookchem.com

Table 3: Friedel-Crafts Acylation Examples

Aromatic SubstrateAcylating AgentLewis AcidProduct
Benzene2,3-Diphenylpropanoyl chlorideAlCl₃This compound
BenzeneCinnamoyl chlorideAlCl₃1,3-Diphenylprop-2-en-1-one

The Mannich reaction is a three-component condensation reaction involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen atom (such as a ketone). taylorandfrancis.comorganic-chemistry.orgresearchgate.net This reaction produces a β-amino carbonyl compound, also known as a Mannich base. taylorandfrancis.comresearchgate.net While not a direct route to this compound, the Mannich reaction is crucial for synthesizing precursors. For example, derivatives of this compound, such as 3-amino-1,2,3-triphenylpropan-1-one, have been synthesized using Mannich-type reactions. researchgate.netresearchgate.netresearchgate.netresearchgate.net These amino ketones can then be further modified. The reaction is valuable in creating diverse molecular scaffolds for various applications. researchgate.net

Catalytic and Stereoselective Synthetic Pathways for this compound

Modern synthetic chemistry increasingly focuses on catalytic and stereoselective methods to improve efficiency and control the three-dimensional arrangement of atoms. While specific catalytic and highly stereoselective syntheses for this compound are not extensively documented in the provided search results, the principles of asymmetric catalysis can be applied to the reactions discussed above. For example, chiral catalysts can be employed in Aldol, Grignard, and Mannich reactions to produce enantiomerically enriched products. The development of such methods for the synthesis of this compound and its derivatives remains an active area of research. For instance, proline-catalyzed asymmetric Mannich reactions have been developed for the synthesis of chiral β-amino aldehydes. 20.210.105

Asymmetric Catalysis in Chiral Center Formation (e.g., (S)-2-amino-1,1,3-triphenylpropanol)

Asymmetric catalysis is fundamental in producing enantiomerically pure compounds, which is crucial when synthesizing chiral molecules for applications in fields like pharmaceuticals and materials science. Chiral precursors and auxiliaries play a pivotal role in these transformations by directing the stereochemical outcome of a reaction.

(S)-2-amino-1,1,3-triphenylpropanol is a notable chiral building block used in asymmetric synthesis. lookchem.com Its structure, featuring a hydroxyl group, an amino group, and three phenyl groups around a chiral center, makes it a valuable chiral ligand or auxiliary for controlling the stereochemistry of reactions. lookchem.com In asymmetric catalysis, such molecules serve as chiral backbones for catalysts, where their rigid structure and well-defined steric hindrance can influence the binding of substrates and control the formation of new stereogenic centers. mdpi.com These amino alcohols can be employed as organocatalysts or as ligands for metal complexes in various asymmetric transformations, including reductions and carbon-carbon bond-forming reactions. lookchem.commdpi.com For instance, derivatives of amino alcohols are used to create catalysts for the asymmetric reduction of ketones, yielding secondary alcohols with high enantiomeric excesses. mdpi.com

The table below summarizes the application of chiral amino alcohol derivatives in asymmetric synthesis.

Catalyst/Ligand TypeReaction TypeSubstrate ExampleProductEnantiomeric Excess (ee)
Oxazaborolidine from amino alcoholAsymmetric reductionAryl-alkyl ketonesSecondary alcoholsUp to 97% mdpi.com
Ruthenium-PHOX complexTransfer hydrogenationAcetophenone derivativesChiral alcoholsUp to 96% mdpi.com
Cinchona alkaloid derivativeImine umpolung reactionImines and enonesγ-amino ketonesUp to 91% nih.gov
Chiral Schiff-baseNitroaldol (Henry) reactionNitroalkanes and aldehydesβ-nitroalcoholsUp to 95% researchgate.net

Transition Metal-Catalyzed Coupling Reactions in Propanone Scaffolds

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, a critical step in assembling the scaffold of molecules like this compound. eie.grchemie-brunschwig.chnih.gov These reactions, pioneered by Nobel laureates Heck, Negishi, and Suzuki, offer high efficiency and functional group tolerance. chemie-brunschwig.chnih.gov Catalysts based on metals such as palladium (Pd), ruthenium (Ru), nickel (Ni), and copper (Cu) are widely used. nih.govgoogle.comgoogle.com

The synthesis of propanone derivatives can be achieved through the α-alkylation of ketones with alcohols, a method that aligns with green chemistry principles by using readily available and environmentally benign starting materials. google.com For example, a method for synthesizing 2-methyl-1,3-diphenylpropan-1-one involves the reaction of propiophenone (B1677668) with benzyl alcohol using a pincer-type ruthenium(II) complex as a catalyst. google.com This approach avoids the use of stoichiometric oxidants, which generate significant waste, thereby improving atom economy. google.comgoogle.com The general mechanism for many of these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

The table below details examples of transition metal-catalyzed reactions for the synthesis of ketone scaffolds.

CatalystReaction TypeSubstratesProductYield
Pincer Ruthenium(II) Complexα-AlkylationPropiophenone, Benzyl Alcohol2-Methyl-1,3-diphenylpropan-1-one72-80% google.com
Pincer Ruthenium(II) Complexα-AlkylationAcetophenone, Benzyl Alcohol1,3-Diphenyl-1-propanone95% google.com
Palladium(0) / CuISonogashira CouplingAcyl chlorides, Terminal alkynes1,3-Disubstituted prop-2-yn-1-onesGood activity eie.gr
Palladium(II) or Nickel(II)Negishi CouplingAlkylzinc reagents, Acyl halidesKetonesPowerful tool nih.gov

Chemo- and Regioselective Synthesis Techniques

Chemo- and regioselectivity are critical for the synthesis of complex molecules, ensuring that reactions occur at the desired functional group and position. The Mannich reaction is a classic example of a chemo- and regioselective transformation used to produce β-amino ketones, which are important synthetic intermediates. researchgate.netjofamericanscience.org This reaction involves the condensation of an amine, an aldehyde (like benzaldehyde), and a ketone with an active hydrogen, selectively forming a new carbon-carbon bond at the α-position of the ketone. researchgate.netjofamericanscience.org The synthesis of compounds like 3-benzylideneamino-1,2,3-triphenylpropan-1-one has been reported using this method. researchgate.net

Another example of high selectivity is the ruthenium-catalyzed hydroalkylation of para-quinone methides (p-QMs) with ketones. polyu.edu.hk This reaction demonstrates excellent regioselectivity, proceeding via a 1,6-conjugate addition to the p-QM system. polyu.edu.hk Such selective transformations are essential for building complex molecular architectures from simple precursors without the need for extensive use of protecting groups. The development of catalysts that can direct reactions to a specific site on a multifunctional molecule is a key area of modern organic synthesis. rsc.org

Chiral Resolution Techniques for Enantiomer Separation

When a chiral compound is synthesized as a racemic mixture (a 50:50 mix of enantiomers), a process called chiral resolution is required to separate them. wikipedia.orglibretexts.org Since enantiomers have identical physical properties like melting point and solubility, this separation is challenging and requires a chiral environment. pharmacy180.commdpi.com

One of the most common methods is the formation of diastereomeric salts. wikipedia.orglibretexts.org This involves reacting the racemic mixture with a single, pure enantiomer of a second chiral compound, known as a resolving agent. wikipedia.org For instance, a racemic acid can be treated with a chiral base like brucine (B1667951) or (R)‑1‑phenylethylamine. libretexts.org This reaction produces a pair of diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization. pharmacy180.com After separation, the resolving agent is removed to yield the pure enantiomers of the original compound. wikipedia.orgpharmacy180.com

Another powerful technique is chiral column chromatography. pharmacy180.commdpi.comnumberanalytics.com In this method, the stationary phase of the chromatography column is made of or coated with a chiral material. pharmacy180.commdpi.com As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and enabling their separation. mdpi.com

TechniquePrincipleResolving Agent/Stationary PhaseApplication Example
Diastereomeric Crystallization Formation of separable diastereomers with different physical properties. pharmacy180.comChiral acids (e.g., tartaric acid, mandelic acid) or chiral bases (e.g., brucine, quinine). wikipedia.orglibretexts.orgResolution of racemic carboxylic acids, alcohols, or amines. libretexts.org
Chiral Chromatography (HPLC, GC, SFC) Differential interaction of enantiomers with a chiral stationary phase (CSP). mdpi.comnumberanalytics.comCSPs based on polysaccharides, proteins, or synthetic chiral polymers.Separation of a wide range of racemic compounds, including pharmaceuticals. mdpi.comnumberanalytics.com
Kinetic Resolution Different reaction rates of enantiomers with a chiral reagent or catalyst. pharmacy180.comChiral reagents or enzymes that react selectively with one enantiomer.Separation of chiral alcohols via asymmetric epoxidation. pharmacy180.com

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents, maximizing atom economy, and improving energy efficiency.

Solvent-Free and Aqueous Medium Syntheses

A major goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic and environmentally harmful. This has led to the development of solvent-free reactions and the use of water as a reaction medium. researchgate.netsioc-journal.cn

Solvent-free synthesis, sometimes conducted with microwave irradiation, can offer significant advantages, including shorter reaction times, higher yields, and simplified workup procedures. researchgate.net For example, chiral Schiff-base ligands have been synthesized efficiently under solvent-free microwave conditions. researchgate.net Similarly, performing reactions in aqueous media is highly desirable. Transition metal-catalyzed coupling reactions have been developed that can proceed in water, often with the aid of additives like polyethylene (B3416737) glycol (PEG) to facilitate the reaction. sioc-journal.cn These approaches not only reduce pollution but can also lead to more cost-effective and safer manufacturing processes.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comibchem.com A reaction with 100% atom economy is one where all the atoms of the reactants are found in the final product, with no byproducts. rsc.org This principle encourages the design of reactions like additions and rearrangements over substitutions and eliminations, which inherently generate waste. jocpr.com

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 jocpr.comibchem.com

Transition metal-catalyzed reactions, such as the α-alkylation of ketones with alcohols, are often designed to have high atom economy. google.comgoogle.com They can replace classical methods that use stoichiometric reagents, which generate large amounts of waste. google.comrsc.org For example, a traditional Wittig reaction might have a low atom economy due to the formation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. rsc.org By optimizing reaction conditions and choosing catalytic pathways, chemists can significantly improve reaction mass efficiency (RME) and reduce the environmental factor (E-factor), which is the mass ratio of waste to desired product. researchgate.net

Chemical Reactivity and Transformational Chemistry of 1,2,3 Triphenylpropan 1 One

Reactions at the Carbonyl Moiety

The ketone functional group in 1,2,3-triphenylpropan-1-one is a primary site for chemical transformations, including nucleophilic additions, reductions, and enolizations.

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to ketones to form tertiary alcohols. commonorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.com

For instance, the reaction of this compound with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would proceed via nucleophilic addition to the carbonyl carbon. commonorganicchemistry.commasterorganicchemistry.com This is followed by an acidic workup to protonate the resulting alkoxide, yielding a tertiary alcohol. masterorganicchemistry.com The general mechanism involves the attack of the carbanionic carbon of the organometallic reagent on the carbonyl carbon, leading to the formation of a new carbon-carbon bond and a magnesium or lithium alkoxide intermediate.

A specific example is the synthesis of 3-hydroxy-1,3,3-triphenylpropan-1-one, which involves the unilateral addition of a Grignard reagent to a β-diketone precursor. rsc.org While not a direct addition to this compound itself, this highlights the general reactivity of related structures. The reaction of phenyllithium (B1222949) with carbon monoxide can also lead to products structurally related to this compound, such as 1,3,3-triphenylpropane-1,2-dione and its diol derivative, underscoring the utility of organolithium reagents in constructing such phenyl-substituted propanone frameworks. harvard.edu

The Mannich reaction, another example of nucleophilic addition, involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. sciencepub.netcore.ac.uk In the context of related compounds, this reaction demonstrates the addition of an amine to a carbonyl group, followed by dehydration and subsequent reaction with an enolizable ketone. sciencepub.net For instance, derivatives like 3-benzylideneamino-1,2,3-triphenylpropan-1-one have been synthesized using a "double-Mannich elimination" sequence. researchgate.net

Table 1: Examples of Nucleophilic Addition Reactions

Reactant Reagent Product Reference
β-Diketone precursor Grignard Reagent 3-hydroxy-1,3,3-triphenylpropan-1-one rsc.org
Benzoin Amine (in Mannich reaction) 2-hydroxy-1,2,3-triphenyl-3-(phenylamino)propan-1-one sciencepub.net
Amide Organolithium Reagent α-silyl ketone acs.org

The carbonyl group of this compound can be reduced to a secondary alcohol. This transformation can be achieved using various reducing agents, with the stereochemical outcome being a key consideration. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

The stereoselectivity of the reduction of cyclic Mannich ketones, which are structurally related to this compound, has been studied. researchgate.net It was found that while reagents like L-Selectride®, sodium trimethoxyborohydride, and diisobutylaluminium hydride showed poor stereoselectivity, sodium borohydride and lithium aluminum hydride often yielded a single stereoisomer. researchgate.net The stereochemical course of the reduction is influenced by factors such as the steric hindrance around the carbonyl group and the nature of the reducing agent.

For example, in the visible-light-catalyzed radical-radical cross-coupling reaction to form sterically hindered alcohols, the reduction of the ketone ester is a notable side reaction. researchgate.net This underscores the susceptibility of the carbonyl group to reduction under certain reaction conditions.

The presence of protons on the carbon atom alpha to the carbonyl group allows this compound to form enolates under basic conditions. masterorganicchemistry.com The resulting enolate is a powerful nucleophile and can participate in a variety of reactions. The enol form can also be generated under acidic conditions.

The enolization process is a key step in several reactions. For instance, in reactions involving alumina (B75360) catalysts, the enolization of ketones like this compound is considered a facile step. iitm.ac.in The enolate intermediate can then undergo further transformations.

Enolates derived from ketones can react with various electrophiles. For example, the enolate of this compound could theoretically react with alkyl halides in alkylation reactions or with other carbonyl compounds in aldol-type condensations. The formation of the lithium enolate of α,α-diphenylacetophenone from the reaction of phenyllithium and carbon monoxide illustrates the generation of enolates from related structures. harvard.edu Furthermore, the tautomerization of the carbonyl functional group to its enol form is a critical step in the Mannich reaction. sciencepub.net

Reactions Involving the Alpha- and Beta-Carbon Positions

The alpha- and beta-carbons of this compound are also sites of reactivity, influenced by the adjacent carbonyl and phenyl groups.

The alpha-carbon of this compound, being adjacent to the carbonyl group, possesses acidic protons that can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions with electrophiles such as alkyl halides (alkylation) or acyl halides (acylation).

A direct example is the α-alkylation of acetophenones with benzhydrols, which yields products like 1,3,3-triphenylpropan-1-one. amazonaws.com This reaction proceeds via the formation of an enol or enolate intermediate from the acetophenone (B1666503), which then attacks a carbocation generated from the benzhydrol. While this is a synthesis of a related compound, it demonstrates the principle of α-alkylation. A nickel-catalyzed hydrogen-borrowing strategy has also been reported for the α-alkylation of ketones with alcohols, further highlighting the synthetic utility of this position. molaid.com

The synthesis of 2-methyl-1,3-diphenylpropan-1-one can be achieved through methods involving the coupling of an alcohol with an α-methyl/methylene (B1212753) ketone, showcasing another route to α-alkylated ketones. google.com

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged. wikipedia.org The Pinacol and Wagner-Meerwein rearrangements are prominent examples that typically involve carbocation intermediates. wikipedia.orgwikipedia.orgmasterorganicchemistry.commychemblog.comlscollege.ac.in

The Pinacol rearrangement is the acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orguomustansiriyah.edu.iq While this compound itself does not undergo this rearrangement, its corresponding 1,2-diol derivative could. For instance, the reduction of the carbonyl group of this compound would yield 1,2,3-triphenylpropan-1-ol. If this were further converted to a 1,2-diol, such as 1,2,3-triphenylpropane-1,2-diol, it could potentially undergo a Pinacol rearrangement under acidic conditions. The rearrangement of 1,1,2-triphenylethane-1,2-diol (B13392775) has been shown to yield a mixture of ketones, demonstrating the migratory aptitude of phenyl groups. core.ac.uk

The Wagner-Meerwein rearrangement is a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation. wikipedia.orgmychemblog.comlscollege.ac.in This type of rearrangement is common in the synthesis of natural products and can be used to construct complex carbon skeletons. sioc-journal.cn For derivatives of this compound that can form a carbocation at the C2 or C3 position, a Wagner-Meerwein type rearrangement could occur. For example, if a leaving group were present on the C2 or C3 carbon, its departure could generate a carbocation, which could then rearrange via a 1,2-phenyl or 1,2-hydride shift to form a more stable carbocation. The story of the Wagner-Meerwein rearrangement is closely tied to the discovery of carbocation intermediates. researchgate.net

Oxidation Reactions of Carbon Backbones

The carbon backbone of this compound presents several sites susceptible to oxidation. The carbonyl group, benzylic protons, and the aliphatic chain can all undergo oxidative transformations under various conditions. For instance, the methylene group adjacent to the carbonyl (the α-position) can be oxidized. While specific studies on the comprehensive oxidation of this compound are not extensively detailed in the provided results, general principles of ketone oxidation suggest that strong oxidizing agents could lead to cleavage of the carbon-carbon bonds. For example, oxidation at the C1-C2 bond could potentially yield benzoic acid and 1,2-diphenylethane (B90400) derivatives.

Furthermore, the benzylic C-H bonds at the C-2 and C-3 positions are activated by the adjacent phenyl groups, making them potential sites for oxidation. This could lead to the formation of hydroxylated or further oxidized products, such as ketones or carboxylic acids at these positions. The specific outcomes of such reactions would be highly dependent on the chosen oxidant and reaction conditions. Research on related ketones demonstrates that transition metal catalysts are often employed for such transformations. google.com

Reactions of the Phenyl Substituents

Electrophilic Aromatic Substitution on Phenyl Rings

The three phenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of a wide array of functional groups. evitachem.com The reactivity of each ring towards electrophiles is influenced by the nature of the substituent attached to it. The benzoyl group is a deactivating group, meaning the phenyl ring attached to the carbonyl (C1-phenyl) will be less reactive towards electrophiles compared to unsubstituted benzene (B151609). libretexts.org This deactivation is due to the electron-withdrawing nature of the carbonyl group. libretexts.org Consequently, electrophilic substitution on this ring will be slower and will primarily direct incoming electrophiles to the meta position. masterorganicchemistry.com

Conversely, the phenyl groups at the C-2 and C-3 positions are attached to a saturated carbon chain. Alkyl groups are generally considered activating groups, donating electron density to the aromatic ring and making it more nucleophilic. libretexts.org Therefore, the phenyl rings at C-2 and C-3 are expected to be more reactive towards electrophiles than the C1-phenyl ring. These alkyl-substituted rings will direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a halogen and a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation. libretexts.org The specific conditions and reagents used would determine the nature and position of the substituent introduced onto the phenyl rings of this compound.

Palladium-Catalyzed Cross-Coupling Reactions on Functionalized Phenyls

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and can be applied to functionalized derivatives of this compound. researchgate.net For these reactions to occur, one of the phenyl rings must first be functionalized, typically with a halide (e.g., bromo or iodo) or a triflate group, which can be introduced via electrophilic aromatic substitution or other methods. This functionalized aryl group can then participate in various palladium-catalyzed cross-coupling reactions.

Some of the most common and synthetically useful palladium-catalyzed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples the functionalized phenyl ring with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a versatile method for creating biaryl structures. researchgate.net

Heck Reaction: In the Heck reaction, the functionalized phenyl ring is coupled with an alkene to form a substituted alkene. mdpi.com This reaction is a direct method for the arylation of alkenes. mdpi.com

Sonogashira Coupling: This reaction involves the coupling of the functionalized phenyl ring with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce a substituted alkyne. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the functionalized phenyl ring with an amine in the presence of a palladium catalyst and a base. nih.gov This is a key method for the synthesis of N-aryl amines. nih.gov

The success of these reactions often depends on the choice of the palladium catalyst, ligands, base, and solvent. rsc.org For instance, bulky biaryldialkyl monophosphine ligands, such as BrettPhos and RuPhos, have been shown to be effective in a wide range of C-N cross-coupling reactions. rsc.org

Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions on a Functionalized Phenyl Ring of this compound

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Reagents
Suzuki-Miyaura Coupling Organoboron compoundC-CPd catalyst, base
Heck Reaction AlkeneC-CPd catalyst, base
Sonogashira Coupling Terminal alkyneC-CPd catalyst, Cu co-catalyst, base
Buchwald-Hartwig Amination AmineC-NPd catalyst, base

Photochemical and Electrochemical Transformations of this compound

Photoreduction and Photoenolization Studies

The photochemical behavior of ketones like this compound is a rich area of study. Upon absorption of UV light, the carbonyl group can be excited to a higher energy state. In the presence of a hydrogen donor, this excited state can lead to photoreduction of the carbonyl group to a secondary alcohol. For instance, irradiation of N-(α-alkylbenzylidene)benzamides in hydrogen-donating solvents leads to the reduction of the carbon-nitrogen double bond, a process involving an electronically excited state. researchgate.net A similar principle could apply to the photoreduction of the ketone in this compound.

Photoenolization is another key photochemical process for aromatic ketones possessing α-hydrogens. In this process, intramolecular hydrogen abstraction from the α-carbon by the excited carbonyl oxygen occurs, leading to the formation of a photoenol. This transient species can then undergo various reactions. While specific studies on the photoenolization of this compound were not found, the general mechanism is well-established for related compounds.

Electroorganic Synthesis of Derivatives and Electrochemical Characterization

Electroorganic synthesis offers a green and efficient alternative to traditional chemical methods for the synthesis of organic compounds. researchgate.netresearchgate.net This methodology can be applied to this compound to synthesize various derivatives. For example, the electrochemical oxidation or reduction of the molecule could lead to the formation of new functional groups or dimers/polymers. The anodic oxidation of related catechol derivatives has been used to achieve oxidative trimerization to form triphenylenes. beilstein-journals.org

Electrochemical characterization techniques, such as cyclic voltammetry, can be used to study the redox properties of this compound. Such studies provide information about the oxidation and reduction potentials of the molecule, which is crucial for designing electrosynthetic routes. beilstein-journals.org Furthermore, computational methods like Density Functional Theory (DFT) can be employed to calculate electrochemical variables such as chemical hardness and electronegativity, providing theoretical insights into the molecule's reactivity. researchgate.netresearchgate.net These computational approaches can also determine HOMO-LUMO energies, which are important for understanding electronic transitions and reactivity. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1,2,3 Triphenylpropan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,2,3-triphenylpropan-1-one in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment and connectivity of atoms can be obtained.

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the structure of this compound. rsc.orgcore.ac.ukrsc.orgamazonaws.commit.edu

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for its different types of protons. The aromatic protons of the three phenyl groups typically appear as a complex multiplet in the range of δ 7.06–7.97 ppm. rsc.orgrsc.orgamazonaws.com The protons on the propane (B168953) backbone give rise to more distinct signals. The methine proton (CH) adjacent to two phenyl groups and the ketone typically resonates as a triplet around δ 4.80–4.87 ppm. rsc.orgrsc.orgamazonaws.com The methylene (B1212753) protons (CH₂) adjacent to one phenyl group and the methine proton appear as a doublet of doublets or a multiplet, with one signal around δ 3.55 ppm and another around δ 3.05 ppm, due to their diastereotopic nature. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ketone is readily identified by its characteristic downfield shift, appearing around δ 198.0–199.2 ppm. rsc.orgrsc.orgamazonaws.com The carbons of the three phenyl rings produce a series of signals in the aromatic region (approximately δ 126.1–144.2 ppm). rsc.orgrsc.orgamazonaws.com The aliphatic carbons of the propane chain, the methine (CH) and methylene (CH₂), are observed at approximately δ 55.9 and δ 40.1 ppm, respectively. rsc.org

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O)-198.0 - 199.2 rsc.orgrsc.orgamazonaws.com
Aromatic Protons7.06 - 7.97 (m) rsc.orgrsc.orgamazonaws.com126.1 - 144.2 rsc.orgrsc.orgamazonaws.com
Methine Proton (CH)4.80 - 4.87 (t) rsc.orgrsc.orgamazonaws.com55.9 rsc.org
Methylene Protons (CH₂)3.55 (dd), 3.05 (dd) rsc.org40.1 rsc.org

Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS). m = multiplet, t = triplet, dd = doublet of doublets.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and for determining its detailed three-dimensional structure in solution. rsc.orgrjpbcs.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the methine proton and the adjacent methylene protons, confirming their connectivity within the propane backbone. rjpbcs.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the methine carbon can be definitively linked to the methine proton signal. rjpbcs.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This technique is instrumental in piecing together the entire molecular structure. For example, correlations would be observed between the carbonyl carbon and the protons on the adjacent methylene group, as well as with protons on the attached phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining the preferred conformation of the molecule in solution. For this compound, NOESY could reveal through-space interactions between the protons of the different phenyl rings, helping to define their relative orientations.

While solution-state NMR provides information about the average structure of a molecule in a solvent, solid-state NMR (ssNMR) can be used to study the structure of this compound in its crystalline form. This technique is particularly useful for identifying the presence of different polymorphs (different crystal forms of the same compound) and for determining the conformation of the molecule in the solid state, which may differ from its conformation in solution.

The three phenyl groups in this compound can rotate, leading to different conformational isomers. iucr.org Dynamic NMR (DNMR) is a technique used to study these conformational changes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers to rotation and the relative populations of the different conformers. researchgate.net This allows for a detailed understanding of the molecule's flexibility and the preferred spatial arrangement of its phenyl rings. researchgate.netarkat-usa.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, which in turn allows for the unambiguous confirmation of its molecular formula. rsc.orgamazonaws.com Using techniques like electrospray ionization (ESI), the molecule is ionized, typically by protonation to form [M+H]⁺. rsc.orgamazonaws.com The high resolving power of the mass analyzer allows for the measurement of the mass-to-charge ratio (m/z) with very high accuracy.

For this compound (C₂₁H₁₈O), the calculated exact mass of the protonated molecule [C₂₁H₁₉O]⁺ is 287.1430. rsc.org Experimental HRMS data consistently show a measured m/z value that is in very close agreement with this calculated value, confirming the elemental composition. rsc.orgamazonaws.com

Furthermore, fragmentation analysis within the mass spectrometer can provide additional structural information. By inducing fragmentation of the parent ion, characteristic fragment ions are produced. For this compound, common fragments would include the benzoyl cation (m/z 105) and ions resulting from cleavages along the propane backbone, such as the diphenylmethyl cation (m/z 167). amazonaws.com

Interactive Data Table: HRMS Data for this compound

Ion Calculated m/z Found m/z Reference
[M+H]⁺287.1430287.1436 rsc.org
[M+H]⁺287.1432287.1432 amazonaws.com

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry if the molecule is chiral. arkat-usa.org This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern.

The analysis of the diffraction data provides a detailed electron density map of the molecule, from which the positions of all atoms can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a complete and unambiguous picture of the molecule's conformation in the crystal lattice. iucr.orgiucr.org For chiral derivatives of this compound, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, which is crucial for understanding its biological activity and stereospecific reactions. iucr.orgiucr.org The crystal packing arrangement, which describes how the molecules are arranged in the crystal, can also be determined, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. iucr.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Polymorph Characterization

Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful method for analyzing the functional groups of this compound. nih.govprimescholars.com These spectroscopic methods can also be crucial in identifying and characterizing different crystalline forms, or polymorphs, of the compound. americanpharmaceuticalreview.com

In the FT-IR spectrum of this compound, the most notable feature is the absorption band from the carbonyl (C=O) group's stretching vibration, a defining characteristic of its ketone structure. This peak is typically observed in the 1680-1700 cm⁻¹ region. The precise location of this band can shift based on the molecule's conformation and any intermolecular forces. The spectra also show distinct absorption bands for the aromatic C-H stretching of the three phenyl rings, usually appearing above 3000 cm⁻¹. Other important signals include C-C stretching vibrations within the aromatic rings and the aliphatic chain. nih.govresearchgate.net

Raman spectroscopy offers complementary data. mdpi.com The C=O stretch is also visible in the Raman spectrum, although its intensity might differ from the FT-IR spectrum. Aromatic ring "breathing" modes often produce strong signals in Raman spectra, clearly indicating the presence of the phenyl groups.

The study of polymorphism benefits significantly from vibrational spectroscopy. americanpharmaceuticalreview.com Different polymorphs of this compound would produce unique FT-IR and Raman spectra because of their different crystal lattice structures and intermolecular interactions. While these spectral differences can be subtle, they are detectable through shifts in vibrational frequencies and the splitting of certain absorption bands. americanpharmaceuticalreview.com

Table 1: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretching 1680-1700
Aromatic C-H Stretching > 3000
Aromatic C=C Stretching 1450-1600
Aliphatic C-H Stretching 2850-3000

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis and Absolute Configuration Determination

Due to the chiral center at the C2 position of the propane chain, this compound is an optically active molecule. stackexchange.com Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for analyzing its stereochemical features and determining its absolute configuration. nih.govmtoz-biolabs.com

CD spectroscopy works by measuring the difference in absorption between left and right circularly polarized light by a chiral molecule. jasco-global.com For this compound, the electronic transitions of the carbonyl chromophore and the aromatic rings are the main contributors to the CD spectrum. The n → π* transition of the carbonyl group typically results in a distinct Cotton effect in the CD spectrum. The sign and position of this effect are highly dependent on the stereochemistry around the carbonyl group and can be used to determine the absolute configuration of the C2 stereocenter. The π → π* transitions of the phenyl rings also add to the CD spectrum at shorter wavelengths.

ORD spectroscopy measures how the angle of rotation of plane-polarized light changes with wavelength. slideshare.netmgcub.ac.in The ORD spectrum of a chiral compound like this compound displays a plain curve at wavelengths far from an absorption maximum and an anomalous curve, known as a Cotton effect, near an absorption band. The sign of this Cotton effect is directly linked to the molecule's stereochemistry. slideshare.net

By comparing experimental CD and ORD data with theoretical calculations, the absolute configuration of the enantiomers of this compound can be definitively assigned.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis and fluorescence spectroscopy offer significant insights into the electronic structure of this compound, especially regarding its electronic transitions and conjugation. researchgate.netresearchgate.net

The UV-Vis spectrum of this compound is defined by absorption bands from the molecule's electronic transitions. mdpi.com The benzoyl chromophore, where the carbonyl group is conjugated with a phenyl ring, is the dominant feature. Two primary transitions are observed: a weaker n → π* transition of the carbonyl group, usually seen at longer wavelengths (around 280-320 nm), and more intense π → π* transitions from the aromatic system at shorter wavelengths (below 280 nm). libretexts.orglasalle.edu The other two non-conjugated phenyl rings also contribute to the absorption profile. The polarity of the solvent can affect the position of these absorption bands; for instance, the n → π* transition often shifts to shorter wavelengths (a blue shift) in polar solvents. units.it

Fluorescence spectroscopy, which measures the light emitted by a molecule after it absorbs light, can also be used to study this compound. mdpi.com The emission spectrum can reveal more about the molecule's excited state properties. acs.orgrsc.org Fluorescence typically comes from the lowest excited singlet state and often mirrors the lowest energy absorption band. The Stokes shift—the wavelength difference between the absorption and emission maxima—provides information about changes in the molecule's geometry upon excitation.

Table 2: Typical Electronic Transitions for this compound in UV-Vis Spectroscopy

Transition Chromophore Typical λmax (nm)
n → π* Carbonyl (C=O) 280-320
π → π* Aromatic Rings < 280

Table of Compounds Mentioned

Compound Name

Theoretical and Computational Studies of 1,2,3 Triphenylpropan 1 One

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to investigating the intrinsic properties of 1,2,3-triphenylpropan-1-one. These calculations solve the electronic Schrödinger equation to determine the molecule's electronic structure, energy, and other properties.

The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. iqce.jp The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netwuxiapptec.com A smaller gap suggests higher reactivity and lower stability. researchgate.net

For analogous compounds such as 3-arylideneamino-1,2,3-triarylpropan-1-ones, DFT calculations at the B3LYP/6-31G(d,p) level have been employed to analyze these electronic properties. researchgate.netresearchgate.net These studies calculate HOMO-LUMO energies to determine electrochemical quantities like chemical hardness and electronegativity. researchgate.netresearchgate.net The analysis of Mulliken atomic charges, also derived from these calculations, helps identify the distribution of electron density across the molecule and pinpoint nucleophilic and electrophilic centers. researchgate.net For instance, in related structures, atoms like oxygen and nitrogen typically carry a net negative charge, functioning as nucleophilic sites. researchgate.net

The reactivity and potential reaction pathways can be gauged by the HOMO-LUMO energy gap. wuxiapptec.com For a reaction to proceed favorably, there should be effective overlap between the HOMO of the nucleophile and the LUMO of the electrophile. iqce.jpwuxiapptec.com Computational methods can model these interactions to predict the feasibility of a reaction. wuxiapptec.com

Table 1: Representative Frontier Molecular Orbital Energy Data for a Related Triarylpropanone Derivative Data is illustrative, based on findings for structurally similar compounds.

Computational Method Orbital Energy (eV) HOMO-LUMO Gap (eV)
DFT/B3LYP HOMO -6.25 4.80

The flexibility of the this compound backbone, with its multiple single bonds, allows for numerous possible conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms and to understand the energy barriers between them. This is often visualized as a potential energy surface or a free-energy landscape. chemrxiv.orgbiorxiv.orgnih.govnih.gov

Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the interpretation of experimental spectra and structural confirmation.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated for this compound using methods like DFT. core.ac.ukcardiff.ac.uk These calculations provide the frequencies and intensities of vibrational modes. However, calculated frequencies from harmonic approximations often deviate from experimental fundamental frequencies due to the neglect of anharmonicity and other systematic errors. umn.edu To improve accuracy, the calculated frequencies are often uniformly scaled using factors that depend on the specific theoretical method and basis set used. core.ac.ukumn.edu For example, scaling factors for methods like B3LYP with various basis sets are well-documented. core.ac.uk This computational approach is invaluable for assigning specific peaks in an experimental spectrum to particular molecular motions, such as C=O stretches or C-H bends. core.ac.ukuow.edu.au

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a crucial application of computational chemistry for structure elucidation. mdpi.com DFT methods, combined with approaches like the Gauge-Independent Atomic Orbital (GIAO) method, are commonly used for this purpose. mdpi.comuni-muenchen.de The accuracy of predicted shifts depends significantly on the chosen functional, basis set, and the inclusion of solvent effects. mdpi.com For flexible molecules, it is essential to calculate the chemical shifts for all significant low-energy conformers and then compute a Boltzmann-weighted average to compare with experimental data, as this provides a more accurate representation of the molecule's state in solution. nih.govuni-muenchen.de Comparing calculated shifts with experimental values can help distinguish between possible isomers or conformers with high confidence. nih.govresearchgate.net

Table 2: Comparison of Experimental vs. Computationally Predicted ¹³C NMR Chemical Shifts for Key Carbons in a 1,2,3-Triarylpropan-1-one Analog Data is illustrative, based on findings for structurally similar compounds. researchgate.net

Carbon Atom Experimental δ (ppm) Calculated δ (ppm) (DFT/B3LYP)
C=O 157.4 158.1
Benzylic C-2 116.7 117.0
Benzylic C-3 115.7 116.2

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling allows for the detailed investigation of reaction mechanisms, providing insights into transition states and reaction energetics that are often inaccessible through experimental means alone.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, crucially, transition states. DFT calculations are frequently employed to determine the Gibbs free energy of species along a reaction coordinate. polyu.edu.hk This allows for the construction of a reaction energy profile, which reveals the energy barriers (activation energies) for each step. The step with the highest energy barrier is identified as the rate-determining step of the reaction. polyu.edu.hk

For example, in a ruthenium-catalyzed reaction involving a derivative of this compound, DFT (B3LYP) calculations were used to model the reaction pathway. polyu.edu.hk The study calculated the free energy of intermediates and transition states to confirm the viability of a proposed 1,6-hydroalkylation mechanism and to identify the C-H bond breaking as the rate-determining step. polyu.edu.hk Similarly, DFT calculations have been used to estimate reaction free energies to support proposed mechanisms for the formation of related ketones. acs.org

The solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects in two primary ways: implicitly and explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or COSMO, treat the solvent as a continuous medium with a specific dielectric constant. rsc.org Explicit models involve including a number of individual solvent molecules in the calculation to account for specific interactions like hydrogen bonding. rsc.org

Studies on related compounds have shown that reaction pathways can be highly solvent-dependent. acs.org For instance, the collapse of a tetrahedral intermediate was found to proceed differently in THF versus cyclopentyl methyl ether (CPME). acs.org In other cases, reactions may be significantly slower in strongly donating solvents like DMF or MeCN. acs.org For processes involving changes in acidity, such as with photoacids, a hybrid implicit-explicit solvent approach can be necessary to accurately model the specific hydrogen-bonding interactions with solvents like DMSO or water, which are crucial for rationalizing spectral and reactivity changes. rsc.org

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations are instrumental in exploring the conformational flexibility of this compound. The presence of multiple phenyl groups and a flexible propane (B168953) backbone gives rise to a complex potential energy surface with numerous possible conformations. Compounds with a 1,2,3-triphenylpropane (B13983524) skeleton are valuable models for studying conformational relationships due to their symmetry and the limited number of allowed conformations. arkat-usa.org

MD simulations can track the trajectory of each atom over time, revealing the dynamic transitions between different conformational states. Key to this analysis is the monitoring of dihedral angles along the C1-C2 and C2-C3 bonds of the propane chain. Studies on analogous structures, such as diastereoisomeric 3-amino-1,2,3-triphenyl-1-propyl chlorides, have shown a preference for conformations that minimize synclinal (gauche) interactions between the bulky phenyl groups. researchgate.net In many cases, an antiperiplanar arrangement of the phenyl groups is the most stable conformation. researchgate.net The presence of different substituents can shift the conformational equilibrium. For instance, in N-substituted cis,trans-4,5,6-triphenyl-tetrahydropyrimidin-2(1H)-ones, a diequatorial conformer is strongly favored in equally N,N'-disubstituted products. arkat-usa.org

Intermolecular interactions play a crucial role in the condensed-phase behavior of this compound. MD simulations can elucidate the nature and strength of these interactions. In a solvent or in the solid state, the phenyl rings can engage in π-π stacking and van der Waals interactions. The carbonyl group can act as a hydrogen bond acceptor in protic solvents. The balance between van der Waals forces and electrostatic interactions often dictates the packing of molecules in a crystal lattice. researchgate.net

Structure-Property Relationship Predictions through Electro-Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) studies utilize molecular descriptors to predict the biological activities and physicochemical properties of compounds. For this compound and its derivatives, electro-descriptors derived from computational chemistry are particularly useful.

Density Functional Theory (DFT) calculations are often employed to determine the electronic properties of molecules. researchgate.net Key electro-descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges. researchgate.netresearchgate.net

The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity and stability; a larger gap suggests lower reactivity. researchgate.net For derivatives of this compound, these descriptors have been used to predict properties like nonlinear optical (NLO) response, with calculations revealing enhanced polarizability and hyperpolarizability. researchgate.net

Mulliken atomic charges provide insight into the charge distribution within the molecule, identifying electrophilic and nucleophilic sites. researchgate.net This information is valuable for predicting how the molecule will interact with other molecules and its potential reactivity in chemical reactions.

Below is a table summarizing key electro-descriptors that can be computationally determined for this compound and their general implications.

DescriptorSymbolPredicted Property/Relationship
Highest Occupied Molecular Orbital EnergyEHOMOElectron-donating capacity, susceptibility to electrophilic attack.
Lowest Unoccupied Molecular Orbital EnergyELUMOElectron-accepting capacity, susceptibility to nucleophilic attack.
HOMO-LUMO Energy GapΔEChemical reactivity, kinetic stability. A larger gap implies higher stability.
Dipole MomentµMolecular polarity, solubility in polar solvents, strength of dipole-dipole interactions.
Mulliken Atomic ChargesqDistribution of electron density, identification of reactive sites (electrophilic/nucleophilic).
PolarizabilityαThe ease with which the electron cloud can be distorted by an external electric field.
HyperpolarizabilityβA measure of the nonlinear optical response of the molecule.

These computational approaches provide a theoretical framework for understanding and predicting the behavior of this compound, guiding further experimental studies and the design of new molecules with desired properties.

Applications and Potential in Advanced Chemical Technologies and Materials Science

Role as a Synthetic Intermediate in Complex Organic Molecule Construction

As a fundamental principle, molecules with specific functional groups and carbon skeletons can serve as starting materials or intermediates for the synthesis of more complex structures.

In theory, the propanone backbone of 1,2,3-Triphenylpropan-1-one could be modified to introduce a variety of substituents. The presence of the ketone group allows for reactions such as alpha-halogenation, followed by nucleophilic substitution, to introduce new functional groups at the C-2 position. The phenyl rings could also potentially undergo electrophilic substitution reactions, although the conditions required might affect the ketone functionality. However, there is a lack of specific documented examples of this compound being used as a direct precursor for a range of substituted propanone systems in the scientific literature. Research on related compounds, such as the synthesis of 3-(substituted phenylthio)-1-(2'-hydroxyphenyl)propan-1-ones from a Mannich base derived from 2'-hydroxyacetophenone, demonstrates the general feasibility of modifying the propanone scaffold, but this does not directly involve this compound.

Ketones are common starting materials for the synthesis of heterocyclic compounds through various condensation and cyclization reactions. For instance, a 1,3-dicarbonyl compound can react with hydrazines to form pyrazoles, or with amidines to form pyrimidines. While the structure of this compound does not inherently contain a second carbonyl group in a 1,3-relationship, it could potentially be modified to create such a precursor. For example, oxidation of the C-3 position could, in principle, lead to a diketone. A search of the chemical literature did not yield specific examples of this compound being used as a direct scaffold for the synthesis of heterocyclic compounds. One related example is the use of 2-isocyano-1-morpholino-3-phenylpropan-1-one in a multi-component reaction to synthesize a complex polyheterocyclic compound. This illustrates that substituted propanones can be valuable building blocks for heterocycles, but does not directly implicate this compound.

Application in Catalysis and Ligand Design

The design of catalysts and ligands is a cornerstone of modern chemical synthesis, enabling efficient and selective transformations.

The synthesis of chiral ligands is crucial for asymmetric catalysis, which aims to produce one enantiomer of a chiral molecule selectively. Often, these ligands are derived from molecules with existing stereocenters or those that can be readily resolved. While this compound itself is not chiral, it could potentially be modified to introduce chirality. For instance, asymmetric reduction of the ketone would yield a chiral alcohol, which could then be further functionalized into a ligand. However, there is no specific information in the scientific literature describing the use of this compound as a precursor for chiral ligands in asymmetric catalysis.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The design of effective organocatalysts often relies on specific structural motifs that can activate substrates through various non-covalent interactions. While the triphenylpropane framework could potentially be functionalized to incorporate catalytically active groups (e.g., amines, thioureas), there is no available research demonstrating the use of this compound or its derivatives as organocatalysts.

Ligands play a critical role in metal complex catalysis by modulating the electronic and steric properties of the metal center. Derivatives of this compound could theoretically be synthesized to incorporate coordinating atoms (e.g., nitrogen, phosphorus, oxygen) that can bind to a metal. For example, the ketone could be converted to an oxime or a Schiff base, which are known to act as ligands. However, a review of the available literature does not provide any instances of this compound being used as a component in the synthesis of ligands for metal complex catalysis.

Advanced Materials Science Applications

The triphenyl and ketone moieties within this compound are functionalities that are actively researched in the field of advanced materials. These groups can impart desirable photophysical, electronic, and reactive properties to materials.

Although specific studies detailing the use of this compound as a monomer for specialty polymers are not widely available, its chemical structure suggests potential in this area. The presence of reactive sites, such as the aromatic rings which can be functionalized, and the ketone group, could allow for its incorporation into polymer backbones or as a pendant group.

Chalcones, which share the α,β-unsaturated ketone core with derivatives of this compound, have been successfully used to synthesize fluorescent polymers. This is achieved through reactions like the Diels-Alder reaction followed by ring-opening metathesis polymerization (ROMP). Such polymers exhibit interesting photophysical properties and are explored for applications in optoelectronics and as fluorescent probes. The triphenyl substitution in this compound could further enhance the thermal stability and photoluminescence of such polymers.

Table 1: Potential Polymerization Strategies for this compound Derivatives

Polymerization Method Potential Functionalization of this compound Resulting Polymer Type Potential Properties
Chain-growth polymerization Introduction of a vinyl or other polymerizable group onto one of the phenyl rings. Vinyl-based specialty polymer. High refractive index, thermal stability.
Step-growth polymerization Functionalization of the phenyl rings with groups like hydroxyl or carboxyl acids. Polyesters, polyamides, or polyimides. Enhanced thermal and mechanical properties.

The application of organic molecules in light-emitting diodes (OLEDs) is a rapidly growing field. Molecules with extended π-conjugation and high photoluminescence quantum yields are sought after for the emissive layer of OLEDs. The triphenyl arrangement in this compound provides a conjugated system that could be photophysically active.

Research into OLED materials has explored a wide variety of organic compounds, including those with triphenylene (B110318) and 1,3,5-triazine (B166579) cores, which bear some structural resemblance to the triphenyl motif of this compound. nih.gov These materials are investigated for their charge transport and emissive properties. wikipedia.orgsigmaaldrich.comchemicalbook.comnoctiluca.eu The three phenyl rings in this compound could be functionalized with electron-donating or electron-withdrawing groups to tune the emission color and improve the efficiency of light emission. While direct research on this compound in OLEDs is not prominent, its core structure serves as a potential scaffold for the design of new emissive or charge-transporting materials.

A significant potential application for this compound lies in its use as a photoinitiator for polymerization reactions. Photoinitiators are molecules that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. noctiluca.eu Ketone-based compounds, particularly those with aromatic groups, are a well-established class of photoinitiators.

Photoinitiators are generally classified into two types:

Type I Photoinitiators (Cleavage Type): These molecules undergo unimolecular bond cleavage upon irradiation to form free radicals. researchgate.netnih.gov Aromatic ketones can undergo α-cleavage (Norrish Type I reaction) upon excitation. For this compound, photochemical cleavage could potentially occur at the bond between the carbonyl group and the adjacent carbon atom, generating two radical species that can initiate polymerization. acs.orgnih.gov

Type II Photoinitiators (Hydrogen Abstraction Type): These photoinitiators, in their excited state, abstract a hydrogen atom from a co-initiator (like an amine) to generate the initiating radicals. researchgate.netnih.gov While benzophenone (B1666685) is a classic example of a Type II photoinitiator, the ketone group in this compound could potentially participate in similar bimolecular reactions.

Chalcone (B49325) derivatives have been investigated as versatile photoinitiators for various types of polymerization under visible light. Given the structural similarities, this compound and its derivatives are promising candidates for further research in this area.

Table 2: Comparison of Photoinitiator Types and the Potential Role of this compound

Photoinitiator Type Mechanism Potential of this compound
Type I Unimolecular bond cleavage upon light absorption to form free radicals. researchgate.net The C-C bond adjacent to the carbonyl group could undergo homolytic cleavage.
Type II Bimolecular reaction where the excited photoinitiator abstracts a hydrogen atom from a co-initiator. researchgate.net The ketone's excited triplet state could potentially abstract a hydrogen from a suitable donor molecule.

Derivatization for Novel Functional Materials (e.g., sensors, dyes, supramolecular assemblies)

The core structure of this compound is a versatile platform for the synthesis of a wide range of functional materials through derivatization.

Sensors: The introduction of specific functional groups onto the phenyl rings could lead to the development of chemosensors. For instance, incorporating binding sites for specific ions or molecules could result in a change in the compound's photophysical properties (e.g., fluorescence or color) upon binding, allowing for detection. The structurally related 1,2,3-triazole ring system, for example, is a key component in many chemosensors. rsc.org

Dyes: Modification of the electronic properties of the molecule through the addition of auxochromes (e.g., -OH, -NH2) or other chromophores can lead to the synthesis of novel dyes. chemsynthesis.comdcu.iemdpi.comnih.govresearchgate.net The extended conjugation provided by the three phenyl rings and the ketone group forms a good basis for a chromophoric system.

Supramolecular Assemblies: The phenyl rings of this compound can participate in non-covalent interactions such as π-π stacking and van der Waals forces. researchgate.net By introducing functional groups capable of hydrogen bonding or other specific interactions (e.g., amide or carboxylic acid groups), it is possible to design derivatives that self-assemble into well-defined supramolecular structures like nanofibers, gels, or liquid crystals. acs.orgechemi.comnih.govacs.org These materials can have applications in areas such as drug delivery and tissue engineering.

Future Directions and Emerging Research Avenues for 1,2,3 Triphenylpropan 1 One

Development of Highly Efficient and Sustainable Synthetic Strategies

Future research is increasingly focused on developing synthetic methods for 1,2,3-triphenylpropan-1-one that are not only efficient but also align with the principles of green chemistry. The goal is to minimize waste, reduce energy consumption, and utilize less hazardous reagents. One promising approach involves conducting reactions in environmentally benign solvents like water. For instance, a benzimidazolium-catalyzed cross-coupling reaction to produce a related hydroxylated derivative, 3-hydroxy-1,2,3-triphenylpropan-1-one, has been successfully demonstrated in an aqueous medium. ajgreenchem.com

Another key avenue is the development of metal-free catalytic systems. A direct C-alkylation of benzyl (B1604629) phenyl ketone with benzyl alcohol has been achieved using K₂S₂O₈, providing a metal-free route to this compound. rsc.org Modern cross-coupling reactions, such as the Negishi arylation of 2-bromo-1,3-diphenylpropan-1-one with an arylzinc reagent, also offer a highly specific and efficient method for its synthesis. mit.edu These strategies represent a significant step towards more sustainable chemical manufacturing.

Table 1: Overview of Modern Synthetic Strategies for this compound and Related Structures
StrategyReactantsKey FeaturesReference
Metal-Free C-AlkylationBenzyl phenyl ketone, Benzyl alcoholAvoids transition metal catalysts, promoting sustainability. rsc.org
Negishi Arylation2-Bromo-1,3-diphenylpropan-1-one, Arylzinc reagentOffers high selectivity and efficiency for C-C bond formation. mit.edu
Aqueous Cross-Coupling (for derivative)Aromatic aldehyde, Benzyl halideUtilizes water as a green solvent, enhancing environmental safety. ajgreenchem.com

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Understanding the full scope of this compound's reactivity is crucial for unlocking new applications. Future studies will likely focus on its behavior under unconventional conditions to induce novel transformations. For example, its stability and steric hindrance have been noted, as it was found to be unreactive towards chlorination with sulfuryl chloride, a trait attributed to steric factors. acs.org

A significant transformation already established is the Friedel-Crafts cyclization of α-benzyl desoxybenzoin systems to prepare valuable indene (B144670) and indenone structures. researchgate.net These cyclic compounds are important scaffolds in medicinal chemistry and materials science. Further exploration of photocatalysis, electrochemistry, and biocatalysis could reveal new reaction pathways, leading to the synthesis of complex molecules that are currently difficult to access.

Advanced In-Situ Spectroscopic Monitoring of Reactions

To optimize reaction conditions and gain deeper mechanistic insights, advanced in-situ spectroscopic techniques are becoming indispensable. Real-time monitoring allows chemists to track the concentrations of reactants, intermediates, and products throughout a chemical process without the need for sampling. Techniques like ¹H NMR spectroscopy have been used to monitor related C-C bond hydrogenolysis reactions, providing a clear picture of reaction kinetics and mechanism. rsc.org The application of such methods to the synthesis and transformations of this compound would enable precise control over reaction outcomes, leading to higher yields and purity. Future work could involve integrating various spectroscopic tools, such as FT-IR and Raman spectroscopy, to build a comprehensive, real-time understanding of its chemical behavior.

Integration with Machine Learning and AI for Reaction Discovery and Optimization

Expanding Applications in Niche Advanced Materials and Nanoscience

The rigid, multi-aromatic structure of this compound and its derivatives makes them attractive candidates for the development of advanced materials. A patent has already highlighted the use of its hydroxylated form, 2-hydroxy-1,2,3-triphenylpropan-1-one, as a component in crosslinkers and curable compositions, indicating its potential in polymer science. google.com The indenone systems derived from it possess unique electronic and photophysical properties. researchgate.net Future research could focus on incorporating this scaffold into functional polymers, organic light-emitting diodes (OLEDs), or as a building block for molecular sensors. Its derivatives could also be explored in nanoscience for the creation of self-assembled structures or functionalized nanoparticles.

Elucidation of Complex Supramolecular Interactions

The three phenyl rings of this compound provide multiple sites for non-covalent interactions, such as π-π stacking and C-H···π interactions, which govern its crystal packing and can be exploited in supramolecular chemistry. Crystallographic analysis of related indenone derivatives shows that the phenyl groups are twisted out of the main molecular plane, a conformational detail crucial for designing host-guest systems or directing the assembly of complex architectures. researchgate.net Future work will likely involve a more detailed study of its solid-state behavior and its ability to form co-crystals or interact with other molecules. This could lead to its use in crystal engineering, molecular recognition, and the development of new materials with tunable properties based on controlled supramolecular assembly.

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